molecular formula C6H7F2IN2O B2994534 [1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanol CAS No. 2226182-21-2

[1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanol

Cat. No.: B2994534
CAS No.: 2226182-21-2
M. Wt: 288.036
InChI Key: YWOVISKYLNLHEQ-UHFFFAOYSA-N
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Description

[1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanol: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of difluoroethyl and iodopyrazol groups in this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using iodine or an iodine-containing reagent.

    Attachment of the Difluoroethyl Group: The difluoroethyl group can be introduced through a nucleophilic substitution reaction using a difluoroethylating agent.

    Formation of the Methanol Group: The methanol group can be introduced through a reduction reaction of a corresponding aldehyde or ketone.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Addition: The compound can participate in addition reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic conditions.

    Addition: Common electrophiles include halogens, acids, and alkylating agents.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles.

    Addition: Formation of addition products with electrophiles.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It can act as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: The compound can be used to study enzyme inhibition mechanisms.

    Biological Probes: It can be used as a probe in biological assays.

Medicine:

    Drug Development: The compound can be used as a lead compound in the development of new drugs.

    Therapeutic Agents: It can be explored for its potential therapeutic properties.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It can be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of [1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanol involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. The methanol group can form hydrogen bonds with biological molecules, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

  • [1-(2,2-Difluoroethyl)-3-iodopyrazol-5-yl]methanol
  • [1-(2,2-Difluoroethyl)-4-iodopyrazol-3-yl]methanol
  • [1-(2,2-Difluoroethyl)-5-chloropyrazol-3-yl]methanol

Uniqueness:

  • Difluoroethyl Group: The presence of the difluoroethyl group enhances the compound’s stability and lipophilicity compared to similar compounds without this group.
  • Iodine Atom: The iodine atom provides unique reactivity and binding properties compared to other halogens.
  • Methanol Group: The methanol group allows for hydrogen bonding, which can enhance the compound’s interaction with biological targets.

Properties

IUPAC Name

[1-(2,2-difluoroethyl)-5-iodopyrazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2IN2O/c7-5(8)2-11-6(9)1-4(3-12)10-11/h1,5,12H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOVISKYLNLHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1CO)CC(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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